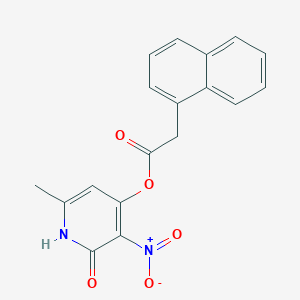

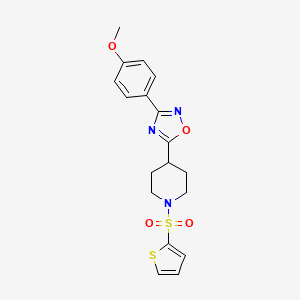

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

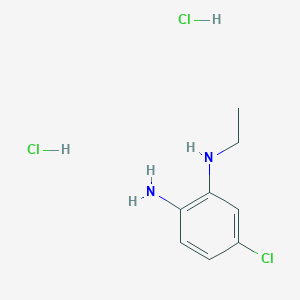

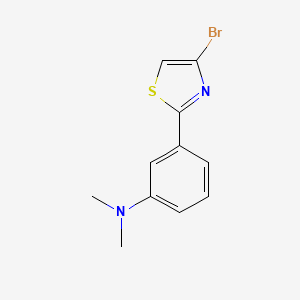

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate, also known as MNNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is characterized by its unique molecular structure, which makes it an attractive target for researchers looking to develop new drugs or study the mechanisms of various biological processes.

Aplicaciones Científicas De Investigación

- Inhibition of Protein Kinases 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate has been studied as an inhibitor of protein kinases. These enzymes play crucial roles in cell signaling, regulation, and disease pathways. By inhibiting specific kinases, this compound may have therapeutic implications in conditions such as cancer, inflammation, and neurodegenerative diseases.

- Anticancer Properties Research suggests that this compound effectively inhibits the growth of certain cancer cell lines. Its unique structure and potential interactions with cellular targets make it a promising candidate for further investigation in cancer therapy.

- Quinolone derivatives, including this compound, have been of interest due to their biological and pharmaceutical significance. The parent heterocycle, quinones, has been used in drugs like quinine (from Cinchona bark) and its derivatives. These compounds have been employed to treat conditions such as nocturnal leg cramps, arthritis, and prion infections .

- Researchers have explored synthetic approaches to create related heterocycles using this compound. These heterocycles range from four-membered to seven-membered rings. Many of these derivatives exhibit unique biological activities, making them valuable for drug development and understanding molecular interactions .

- While not directly related to the compound, indole derivatives are also noteworthy. Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Various indole derivatives display diverse pharmacological activities, making them relevant in drug research and development .

Biological Activity and Pharmacological Importance

Synthesis of Related Heterocycles

Indole Derivatives and Pharmacological Activity

Ongoing Research and QSAR Studies

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-11-9-15(17(20(23)24)18(22)19-11)25-16(21)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCCWRCJBSVDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)

![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)